molecular formula C6H3Cl(NO2)2<br>C6H3ClN2O4 B146266 1-Chloro-3,4-dinitrobenzene CAS No. 610-40-2

1-Chloro-3,4-dinitrobenzene

Cat. No.: B146266
CAS No.: 610-40-2
M. Wt: 202.55 g/mol
InChI Key: QVQSOXMXXFZAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3,4-dinitrobenzene is a useful research compound. Its molecular formula is C6H3Cl(NO2)2 and its molecular weight is 202.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119343. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Chloro-1,2-dinitrobenzene, also known as 1-Chloro-3,4-dinitrobenzene, 3,4-Dinitrochlorobenzene, or Benzene, 4-chloro-1,2-dinitro-, primarily targets two enzymes: Methylated-DNA–protein-cysteine methyltransferase and Glutathione S-transferase P . These enzymes play crucial roles in cellular processes such as DNA repair and detoxification .

Mode of Action

The compound acts as an irreversible inhibitor of human thioredoxin reductase . This enzyme is involved in maintaining the redox state within cells, and its inhibition can lead to oxidative stress . Additionally, 4-Chloro-1,2-dinitrobenzene can undergo conjugation with erythrocyte glutathione (GSH) to form 2,4-dinitrophenyl-S-glutathione .

Biochemical Pathways

The compound affects the glutathione and thioredoxin pathways, which are critical for maintaining cellular redox balance . The conjugation of 4-Chloro-1,2-dinitrobenzene with GSH leads to the depletion of intracellular GSH, disrupting the redox balance . The irreversible inhibition of thioredoxin reductase further exacerbates this imbalance .

Pharmacokinetics

Given its chemical properties, it is likely to be absorbed through the skin and mucous membranes .

Result of Action

The primary result of 4-Chloro-1,2-dinitrobenzene’s action is the induction of oxidative stress due to the disruption of cellular redox balance . This can lead to various cellular effects, including DNA damage, protein dysfunction, and cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-1,2-dinitrobenzene. For instance, the compound is combustible and can give off irritating or toxic fumes in a fire . It should be stored away from strong oxidants, strong bases, strong reducing agents, food, and feedstuffs .

Properties

IUPAC Name

4-chloro-1,2-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQSOXMXXFZAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl(NO2)2, C6H3ClN2O4
Record name 1-CHLORO-3,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060586
Record name Benzene, 4-chloro-1,2-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

YELLOW CRYSTALS.
Record name 1-CHLORO-3,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

>110 °C
Record name 1-CHLORO-3,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 1.687
Record name 1-CHLORO-3,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

610-40-2
Record name 4-Chloro-1,2-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,2-dinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dinitrochlorobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 4-chloro-1,2-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 4-chloro-1,2-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3,4-dinitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-1,2-DINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z29B1F274E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-CHLORO-3,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

40-41 °C
Record name 1-CHLORO-3,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3,4-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3,4-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3,4-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3,4-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-3,4-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3,4-dinitrobenzene
Customer
Q & A

Q1: What is known about the crystal structure of 1-chloro-3,4-dinitrobenzene and its isomers?

A1: Research has focused on understanding the crystalline state of this compound and its isomers. Experimental and computational studies revealed the first crystal structure determination of 2,4-dichloronitrobenzene and new solvates of 3,4-dichloronitrobenzene and 3,4-dinitrochlorobenzene. [] These studies also provided low-temperature redeterminations of existing crystal structures, shedding light on the relationship between functional group interactions and steric requirements in dictating solid form. [] For instance, the study highlighted the unique case of 2,3-dichloronitrobenzene, which consistently adopted its most thermodynamically stable crystal structure. [] This comprehensive analysis of various isomers provided valuable insights into the solid-state behavior of these compounds.

Q2: How does this compound interact with glutathione S-transferase?

A2: this compound serves as a substrate for glutathione S-transferase, an enzyme crucial for detoxification processes. Studies using the yellow-fever mosquito (Aedes aegypti) demonstrated that the insect's glutathione S-transferase effectively utilizes both this compound and 1,2-dichloro-4-nitrobenzene. [] This interaction leads to a decline in glutathione levels in aging mosquitoes, suggesting a possible link to age-related changes in detoxification capacity. []

Q3: What are the applications of this compound in synthetic chemistry?

A3: this compound acts as a versatile building block in organic synthesis. It reacts with anthranilic acids to produce diphenylaminecarboxylic acids, which can then undergo ring closure to form acridones. [] These acridones are valuable precursors in the synthesis of various dyes and pigments, particularly those used in disperse dyeing applications. []

Q4: What is the solvate structure of this compound with 1,4-dioxane?

A4: The solvate structure of this compound with 1,4-dioxane consists of alternating molecules of each compound linked by C—H⋯O hydrogen bonds. [] This arrangement forms a continuous two-dimensional sheet, providing insights into the intermolecular interactions and packing arrangement within the solvate. []

Q5: Are there any known studies on the nucleophilic substitution reactions involving this compound?

A5: Yes, there are studies specifically investigating the unique aspects of nucleophilic substitution reactions involving this compound. [, ] These studies aim to elucidate the reactivity and selectivity of this compound in such reactions, providing valuable information for understanding its chemical behavior and potential synthetic applications.

Q6: Have there been studies on polymorphism in compounds related to this compound?

A6: Yes, research has explored the phenomenon of polymorphism in related compounds. Studies have focused on characterizing the different polymorphic forms of 4-chloro-1,2-dinitrobenzene [] and 4-chloro-1,3-dinitrobenzene. [] Understanding polymorphism is crucial for optimizing pharmaceutical formulations and ensuring consistent properties of the compound in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.